molecular formula C16H12BrN3O2 B5984810 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No. B5984810
M. Wt: 358.19 g/mol
InChI Key: AOWFBGAYOMWOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide can reduce inflammation, pain, and fever in animal models. It has also been found to exhibit cytotoxic effects against cancer cells and antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide in lab experiments is its potential to serve as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic activities. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the study of 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide. One of the areas of interest is the elucidation of its mechanism of action, which may provide insights into the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and infectious diseases. Moreover, the development of new synthetic routes for the preparation of 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide may lead to the discovery of new analogs with enhanced pharmacological activities.

Synthesis Methods

The synthesis of 6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has been reported in the literature. The method involves the reaction of 6-bromo-2-hydroxy-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide with phosgene in the presence of triethylamine. The resulting product is then treated with ammonia to obtain the desired compound.

Scientific Research Applications

6-bromo-2-imino-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been reported to possess antitumor and antimicrobial properties.

properties

IUPAC Name

6-bromo-2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-12-3-4-14-11(6-12)7-13(15(18)22-14)16(21)20-9-10-2-1-5-19-8-10/h1-8,18H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWFBGAYOMWOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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